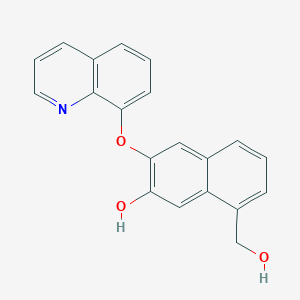
8-Quinolinolium 3'-hydroxy-2'-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinolium 3’-hydroxy-2’-naphthoate is a chemical compound known for its significant biological activities, particularly its antimicrobial properties This compound is a salt formed from 8-quinolinol and 3’-hydroxy-2’-naphthoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-quinolinolium 3’-hydroxy-2’-naphthoate typically involves the reaction of 8-quinolinol with 3’-hydroxy-2’-naphthoic acid. The reaction is carried out in an appropriate solvent, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinolium 3’-hydroxy-2’-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinol derivatives.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and quinoline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinoline and naphthoate derivatives, which can have enhanced biological activities .
Scientific Research Applications
8-Quinolinolium 3’-hydroxy-2’-naphthoate has been extensively studied for its applications in:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with enhanced properties.
Biology: Exhibits significant antimicrobial activity against a range of bacteria and fungi.
Industry: Used in the formulation of antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of 8-quinolinolium 3’-hydroxy-2’-naphthoate involves its ability to chelate metal ions, disrupting essential biological processes in microorganisms. The compound targets metal-dependent enzymes and pathways, leading to the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
8-Quinolinolium Salicylate: Another salt of 8-quinolinol with similar antimicrobial properties.
Copper (II) 8-Quinolinolate: Known for its antifungal and antibacterial activities.
8-Hydroxyquinoline: A parent compound with a wide range of biological activities.
Uniqueness: 8-Quinolinolium 3’-hydroxy-2’-naphthoate stands out due to its specific combination of quinolinol and naphthoate moieties, which confer unique properties such as enhanced antimicrobial activity and potential for industrial applications .
Properties
CAS No. |
63716-65-4 |
|---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
8-(hydroxymethyl)-3-quinolin-8-yloxynaphthalen-2-ol |
InChI |
InChI=1S/C20H15NO3/c22-12-15-6-1-5-14-10-19(17(23)11-16(14)15)24-18-8-2-4-13-7-3-9-21-20(13)18/h1-11,22-23H,12H2 |
InChI Key |
DFLUEFGMDBIGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C4C(=C3)C=CC=C4CO)O)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















